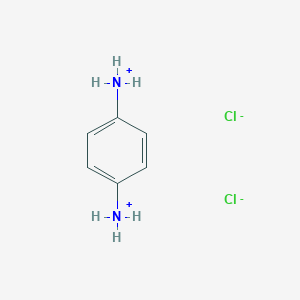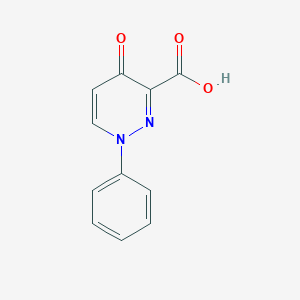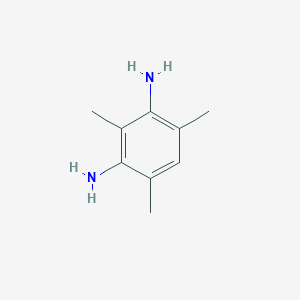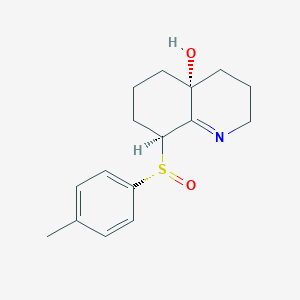
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol is a chemical compound that has been studied extensively by researchers due to its potential applications in various fields. This compound is also known as Tolylsulfinylquinolinol and is a derivative of quinolinol.
Aplicaciones Científicas De Investigación
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol has anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol in lab experiments is its potential use as a chiral ligand in asymmetric synthesis. It has also been found to have anti-inflammatory, antioxidant, and antitumor properties. However, one limitation of using this compound in lab experiments is its low yield during synthesis.
Direcciones Futuras
There are several future directions for the study of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential use as a chiral ligand in asymmetric synthesis. Additionally, further studies are needed to determine its potential applications in the treatment of inflammatory disorders and cancer.
Métodos De Síntesis
The synthesis of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol involves the reaction of 4-tolylsulfinyl-2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The yield of the product is around 60-70%.
Propiedades
Número CAS |
154325-32-3 |
|---|---|
Nombre del producto |
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol |
Fórmula molecular |
C16H21NO2S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(4aR,8S)-8-[(S)-(4-methylphenyl)sulfinyl]-3,4,5,6,7,8-hexahydro-2H-quinolin-4a-ol |
InChI |
InChI=1S/C16H21NO2S/c1-12-5-7-13(8-6-12)20(19)14-4-2-9-16(18)10-3-11-17-15(14)16/h5-8,14,18H,2-4,9-11H2,1H3/t14-,16+,20+/m0/s1 |
Clave InChI |
UGSRDPGGJRFDGW-YYFZDKIDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@@](=O)[C@H]2CCC[C@@]3(C2=NCCC3)O |
SMILES |
CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O |
Otros números CAS |
154325-32-3 |
Sinónimos |
(4aR,8R,SR)-8-(p-tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a quinolinol 8-(4-tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol 8-TS-octahydro-4a-quinolinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



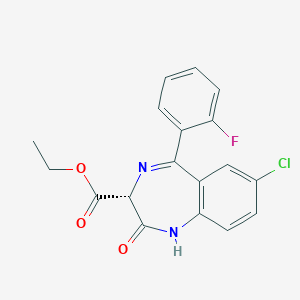
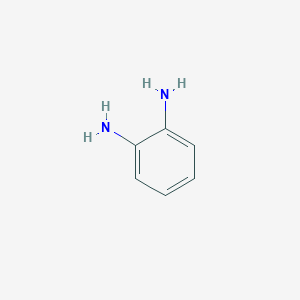
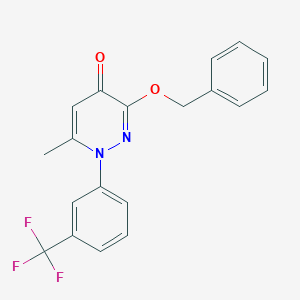
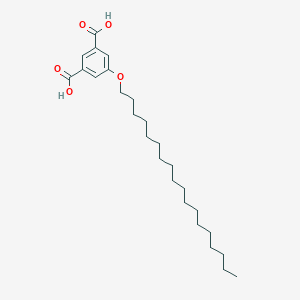
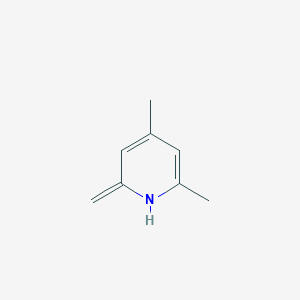
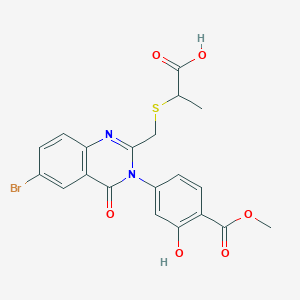
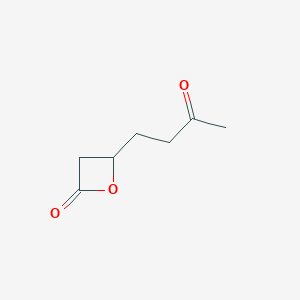
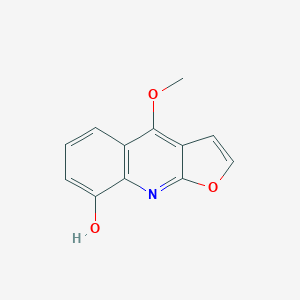
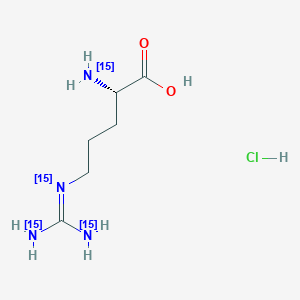
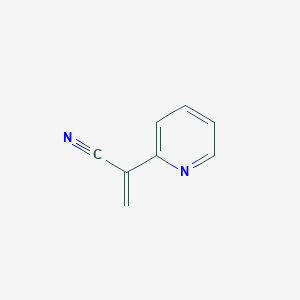
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
